molecular formula C19H17NO5S B4975794 2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid CAS No. 6239-75-4

2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid

Cat. No.: B4975794
CAS No.: 6239-75-4
M. Wt: 371.4 g/mol
InChI Key: XEMVDBIQBNWJJH-UHFFFAOYSA-N
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Description

2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid is a complex organic compound with the molecular formula C19H17NO5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the ethoxy-phenyl group via electrophilic aromatic substitution. The final step involves the attachment of the benzoic acid moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds.

Scientific Research Applications

2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-Ethyl-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid
  • 2-[1-(2-Methoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid
  • 2-[1-(4-Methoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid

Uniqueness

2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid is unique due to its specific ethoxy-phenyl substitution, which can influence its chemical reactivity and biological activity. This distinct structure may offer advantages in selectivity and potency compared to similar compounds.

Properties

IUPAC Name

2-[1-(2-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-2-25-14-9-5-4-8-13(14)20-17(21)11-16(18(20)22)26-15-10-6-3-7-12(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMVDBIQBNWJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387512
Record name ST50477501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6239-75-4
Record name ST50477501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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